3,4-Dichlorosulfolane

描述

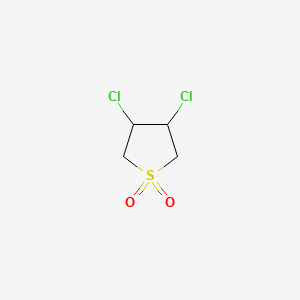

Structure

3D Structure

属性

IUPAC Name |

3,4-dichlorothiolane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUQWSIALJCIEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401031193 | |

| Record name | 3,4-Dichlorosulfolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3001-57-8 | |

| Record name | Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3001-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorosulfolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003001578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichlorosulfolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichlorosulfolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichlorosulfolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichlorosulfolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichlorosulfolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichloro-1lambda6-thiolane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4 Dichlorosulfolane

Direct Halogenation Approaches to 3,4-Dichlorosulfolane

Direct halogenation represents a primary strategy for the synthesis of this compound, starting from the unsaturated precursor 3-sulfolene (B121364) (also known as 2,5-dihydrothiophene-1,1-dioxide). This approach involves the addition of chlorine across the double bond of the sulfolene ring.

Radical Chlorination of Sulfolene Derivatives in this compound Formation

The formation of this compound can be achieved through the radical chlorination of sulfolane (B150427), the saturated analogue of sulfolene. A process initiated by ultraviolet (UV) light allows for the substitution of hydrogen atoms with chlorine on the sulfolane ring. This photochemical reaction can lead to the formation of a mixture of chlorinated products, including 3-chlorosulfolane, this compound, and 3,3,4-trichlorosulfolane. orgsyn.org The mechanism of such radical reactions typically involves three stages: initiation, propagation, and termination. Initiation is achieved by the UV-induced homolytic cleavage of a chlorine molecule to generate chlorine radicals. These radicals then abstract hydrogen atoms from the sulfolane ring in the propagation steps, creating a sulfolanyl radical which then reacts with another chlorine molecule to form the chlorinated product and a new chlorine radical, thus continuing the chain reaction.

While specific yields for this compound from this method are not extensively detailed in readily available literature, the process is a recognized route for the halogenation of the sulfolane ring.

Utilization of Sulfuryl Chloride as a Chlorinating Agent for this compound Synthesis

Sulfuryl chloride (SO₂Cl₂) serves as a convenient and effective reagent for the chlorination of various organic compounds and can be employed in the synthesis of chlorinated sulfolane derivatives. It can act as a source of chlorine for both radical and ionic chlorination pathways. In the context of producing this compound from 3-sulfolene, sulfuryl chloride can be used in conjunction with a radical initiator, such as azobisisobutyronitrile (AIBN), to facilitate a free-radical addition of chlorine across the double bond.

The reaction mechanism, when initiated by AIBN, involves the thermal decomposition of the initiator to generate radicals, which then react with sulfuryl chloride to produce chlorine radicals. These chlorine radicals subsequently add to the double bond of 3-sulfolene.

Table 1: Reagents for Radical Chlorination of Sulfolene Derivatives

| Reagent | Role | Initiator |

| Chlorine (Cl₂) | Chlorinating Agent | UV light |

| Sulfuryl Chloride (SO₂Cl₂) | Chlorinating Agent | AIBN |

Catalytic Systems for Enhanced Chlorination Efficiency

While specific catalytic systems for the enhanced chlorination of sulfolene to this compound are not prominently documented in publicly accessible research, the principles of catalyzed halogenation reactions can be applied. For instance, the halogenation of 3-sulfolene with bromine is known to proceed in an aqueous solution to yield 3,4-dibromotetrohydrothiophene-1,1-dioxide. orgsyn.org This suggests that the analogous chlorination could potentially be facilitated in a polar solvent which can stabilize the reaction intermediates.

The mechanism for the addition of halogens like chlorine and bromine to alkenes, such as the double bond in 3-sulfolene, typically proceeds through the formation of a cyclic halonium ion intermediate. This intermediate is then attacked by a halide ion in a backside attack, leading to an anti-addition of the two halogen atoms across the double bond.

Precursor-Based Synthesis Routes to this compound

An alternative strategy for the synthesis of this compound involves starting with a sulfolane derivative that is already chlorinated and subsequently modifying it to achieve the desired 3,4-dichloro substitution pattern.

Conversion from Polychlorinated Sulfolane Analogues (e.g., 3,3,4,4-Tetrachlorosulfolane)

Although not a widely documented method, it is theoretically plausible to synthesize this compound from a more highly chlorinated precursor such as 3,3,4,4-tetrachlorosulfolane. This would necessitate a selective dehalogenation reaction to remove two of the four chlorine atoms. Such a transformation would require carefully controlled reaction conditions and a suitable reducing agent to achieve the desired level of dechlorination without fully reducing the compound. The feasibility and efficiency of this route would depend on the ability to selectively remove the chlorine atoms from the 3 and 4 positions without affecting the other two.

Exploration of Alternative Starting Materials for Cyclic Sulfone Functionalization

The synthesis of the core sulfolane structure itself offers alternative entry points for introducing functionality. The original Shell Oil Company method for producing sulfolane involves the reaction of butadiene with sulfur dioxide to form 3-sulfolene, which is then hydrogenated. By starting with a chlorinated butadiene derivative in the initial cycloaddition reaction with sulfur dioxide, one could potentially generate a chlorinated sulfolene precursor that could then be further modified or directly used. For example, the Diels-Alder reaction of a dichlorinated butadiene with sulfur dioxide could theoretically yield a dichlorinated sulfolene, which upon hydrogenation would give a dichlorosulfolane. The specific isomer obtained would depend on the starting chlorinated diene.

Table 2: Summary of Synthetic Approaches

| Approach | Starting Material | Key Transformation |

| Direct Halogenation | 3-Sulfolene/Sulfolane | Radical or Electrophilic Chlorination |

| Precursor-Based Synthesis | Polychlorinated Sulfolane | Selective Dechlorination |

| Alternative Starting Materials | Chlorinated Butadiene | Cycloaddition with SO₂ |

Advanced Reaction Conditions and Mechanistic Studies in this compound Synthesis

The synthesis of this compound, also known as 3,4-dichlorotetrahydrothiophene-1,1-dioxide, can be approached through the chlorination of an unsaturated precursor, 3-sulfolene. The addition of halogens across the double bond of 3-sulfolene is a key synthetic route. For instance, the reaction of 3-sulfolene with bromine in an aqueous solution yields the corresponding 3,4-dibromo derivative, suggesting a similar pathway for dichlorination. wikipedia.org

Alternatively, direct chlorination of the saturated sulfolane ring can be achieved, though selectivity can be a challenge. The use of reagents like sulfuryl chloride (SO₂Cl₂) can facilitate chlorination, and the reaction mechanism can be directed towards either a free-radical or an ionic pathway depending on the conditions. sci-hub.seresearchgate.net

Influence of Initiator Systems (e.g., 2,2´-Azobis(2-methylpropionitrile) (AIBN)) on Radical Chlorination

Free-radical chlorination is a common method for introducing chlorine atoms into an organic molecule. This process typically requires a radical initiator to start the chain reaction. 2,2´-Azobis(2-methylpropionitrile) (AIBN) is a widely used initiator for such reactions, particularly those involving sulfuryl chloride as the chlorinating agent. researchgate.netscribd.comscribd.com

The process begins with the thermal decomposition of AIBN, which eliminates nitrogen gas to produce two 2-cyanoprop-2-yl radicals. libretexts.org This initiation step is crucial as it generates the initial radical species needed to start the chain reaction.

Initiation: AIBN → 2 (CH₃)₂C(CN)• + N₂

These initiator radicals then react with the chlorinating agent, sulfuryl chloride, to produce chlorine radicals (Cl•) and sulfur dioxide.

Propagation:

(CH₃)₂C(CN)• + SO₂Cl₂ → (CH₃)₂C(CN)Cl + SO₂Cl•

SO₂Cl• → SO₂ + Cl•

RH + Cl• → R• + HCl

R• + SO₂Cl₂ → RCl + SO₂Cl•

In the context of sulfolane, the chlorine radical would abstract a hydrogen atom from the sulfolane ring, creating a sulfolanyl radical. This radical then reacts with another molecule of sulfuryl chloride to yield a chlorinated sulfolane and propagate the chain. The use of AIBN is advantageous because its decomposition rate is well-characterized and relatively insensitive to the solvent, allowing for controlled initiation of the radical process. scribd.comscribd.com The reaction temperature is typically maintained between 60-80 °C to ensure a steady rate of AIBN decomposition.

| Initiator System | Chlorinating Agent | Substrate Type | Typical Conditions | Outcome |

| AIBN | Sulfuryl Chloride | Alkanes (e.g., Cyclohexane) | Reflux, 60-80 °C | Formation of chloroalkanes via a radical chain mechanism. scribd.com |

| AIBN | Sulfuryl Chloride | Substituted Alkanes (e.g., 1-Chlorobutane) | Heat | Mixture of dichlorinated products, with selectivity influenced by the stability of the intermediate radical. researchgate.net |

Phase Transfer Catalysis in Related Polycondensation Reactions Involving Dichlorosulfolane

This compound possesses two electrophilic carbon centers susceptible to nucleophilic substitution. This bifunctionality makes it a potential monomer for polycondensation reactions. For instance, it could react with difunctional nucleophiles like bisphenols to produce polyethersulfones. Such reactions, involving a salt of a bisphenol (an ionic nucleophile) and a chlorinated substrate soluble in an organic solvent, are often challenging due to the mutual insolubility of the reactants.

Phase Transfer Catalysis (PTC) is a powerful technique to overcome this issue. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the nucleophile from the aqueous or solid phase into the organic phase where the reaction occurs. phasetransfer.com

In a hypothetical polycondensation of this compound with a diol like Bisphenol A, the bisphenoxide anion would be generated in an aqueous or solid phase with a base (e.g., NaOH or K₂CO₃). The PTC would then form an ion pair with the bisphenoxide, rendering it soluble in the organic solvent containing the dichlorosulfolane, thereby enabling the polymerization to proceed.

Conceptual Reaction Scheme: n HO-Ar-OH + n Cl-R-Cl + 2n NaOH --(PTC)--> [-O-Ar-O-R-]_n + 2n NaCl + 2n H₂O (where R = sulfolane ring, Ar = Bisphenol A backbone)

This approach has been successfully used in the synthesis of other polyethersulfones, for example, from the reaction of 4,4´-dichlorodiphenylsulfone and bisphenols. researchgate.net The use of PTC can lead to higher reaction rates, milder reaction conditions, and improved polymer properties.

| Catalyst Type | Reactants | Polymer Type | Benefit of PTC |

| Quaternary Ammonium Salts | Bisphenol A, 4,4´-Dichlorodiphenylsulfone | Polyethersulfone | Enables reaction between immiscible reactants, increases reaction rate. |

| Crown Ethers (e.g., 18-Crown-6) | Isosorbide, 4,4´-Dichlorodiphenylsulfone | Polyethersulfone | Increases solubility of reactants and promotes alkoxide formation. researchgate.net |

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction parameters is essential to maximize the yield of this compound while minimizing the formation of byproducts, such as other chlorinated isomers or degradation products. Key parameters to consider include temperature, reaction time, solvent, and the molar ratio of reactants and initiator. scielo.br

Temperature: In radical chlorination, the temperature must be high enough to induce the decomposition of the initiator (e.g., AIBN) but not so high as to cause unwanted side reactions or degradation of the product.

Reactant Ratio: The molar ratio of the chlorinating agent (e.g., sulfuryl chloride) to the substrate (sulfolane or 3-sulfolene) is critical. An excess of the chlorinating agent may lead to over-chlorination, producing trichloro- or tetrachlorosulfolanes.

Solvent: The choice of solvent can influence the reaction's selectivity. For radical reactions, inert solvents like carbon tetrachloride or benzene are often used. For ionic reactions, the polarity of the solvent plays a more significant role.

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure high conversion of the starting material. However, excessively long reaction times can lead to the formation of degradation products. scielo.br

The optimization process often involves a systematic study where one parameter is varied while others are kept constant to determine its effect on yield and selectivity.

Conceptual Table for Optimization of this compound Synthesis via Chlorination of 3-Sulfolene:

| Entry | Reactant Ratio (Cl₂:Sulfolene) | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) | Selectivity (%) |

| 1 | 1.1 : 1 | CCl₄ | 25 | 4 | 65 | 90 |

| 2 | 1.5 : 1 | CCl₄ | 25 | 4 | 75 | 80 (over-chlorination observed) |

| 3 | 1.1 : 1 | CH₂Cl₂ | 25 | 4 | 70 | 88 |

| 4 | 1.1 : 1 | CCl₄ | 0 | 6 | 50 | 95 |

| 5 | 1.1 : 1 | CCl₄ | 25 | 8 | 68 (some degradation) | 85 |

This table is illustrative and based on general principles of optimizing chlorination reactions. scielo.brresearchgate.net

Spectroscopic Characterization and Structural Elucidation of 3,4 Dichlorosulfolane

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3,4-Dichlorosulfolane

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Structural Assignments

The ¹H NMR spectrum of this compound is anticipated to be more complex than that of sulfolane (B150427). The introduction of two chlorine atoms at the 3 and 4 positions of the sulfolane ring will significantly influence the chemical shifts of the neighboring protons.

Expected ¹H NMR Spectral Features:

Due to the presence of chlorine, a highly electronegative atom, the protons on the carbons bearing the chlorine atoms (H-3 and H-4) are expected to be deshielded and thus resonate at a lower field (higher ppm value) compared to the protons in unsubstituted sulfolane. The protons on the carbons adjacent to the sulfone group (H-2 and H-5) will also be influenced, though to a lesser extent.

The symmetry of the molecule will depend on the stereochemistry of the chlorine atoms (cis or trans). This will directly impact the number of distinct proton signals observed in the spectrum. For instance, a trans-isomer would likely exhibit higher symmetry and consequently fewer unique proton signals than a cis-isomer. Spin-spin coupling between adjacent non-equivalent protons would result in complex splitting patterns, further aiding in the assignment of the proton signals.

Hypothetical ¹H NMR Data for this compound:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| H-2, H-5 | ~3.2 - 3.8 | Multiplet |

| H-3, H-4 | ~4.0 - 4.8 | Multiplet |

Note: This table is predictive and actual values may vary based on solvent and stereochemistry.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The introduction of chlorine atoms will cause a significant downfield shift for the carbons to which they are attached.

Expected ¹³C NMR Spectral Features:

The carbon atoms C-3 and C-4, directly bonded to the chlorine atoms, are expected to show the most significant downfield shift compared to the corresponding carbons in sulfolane. The carbons adjacent to the sulfone group, C-2 and C-5, will also experience a downfield shift, albeit to a lesser degree. The number of signals will, as with ¹H NMR, depend on the stereoisomerism of the molecule.

Hypothetical ¹³C NMR Data for this compound:

| Carbon | Expected Chemical Shift (ppm) |

| C-2, C-5 | ~55 - 65 |

| C-3, C-4 | ~60 - 75 |

Note: This table is predictive and actual values may vary based on solvent and stereochemistry.

Infrared (IR) Spectroscopy of this compound

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FTIR) Spectroscopy Investigations of Functional Groups

The FTIR spectrum of this compound is expected to be dominated by the strong absorption bands characteristic of the sulfone group.

Expected FTIR Spectral Features:

The most prominent peaks in the FTIR spectrum will be the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfone group. These typically appear as two strong bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) groups will be observed in the 3000-2850 cm⁻¹ region. The presence of the C-Cl bonds will introduce characteristic stretching vibrations in the fingerprint region, typically between 800-600 cm⁻¹.

Hypothetical FTIR Data for this compound:

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H stretch | 2900 - 3000 | Medium |

| S=O asymmetric stretch | 1300 - 1350 | Strong |

| S=O symmetric stretch | 1120 - 1160 | Strong |

| C-Cl stretch | 600 - 800 | Medium-Strong |

Note: This table is predictive and actual values may vary.

Vapor Phase Infrared Spectroscopy Studies for Molecular Conformation

Vapor phase IR spectroscopy can provide insights into the conformational isomers of a molecule. For this compound, this technique could potentially distinguish between different chair and boat conformations of the five-membered ring, as well as differentiate between cis and trans isomers based on subtle shifts in vibrational frequencies. However, without experimental data, a detailed analysis remains speculative.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Expected Mass Spectrometric Features:

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion peak would be observed. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion region would exhibit peaks at M⁺, [M+2]⁺, and [M+4]⁺ with relative intensities determined by the statistical probability of the isotopic combinations.

The fragmentation pattern would likely involve the loss of chlorine atoms, sulfur dioxide (SO₂), and parts of the carbon chain. Common fragments would include [M-Cl]⁺, [M-SO₂]⁺, and smaller chlorinated hydrocarbon fragments. Analysis of these fragments would provide valuable information for confirming the structure of the molecule.

Hypothetical Mass Spectrometry Fragmentation Data for this compound:

| Fragment Ion | Description |

| [C₄H₆Cl₂O₂S]⁺ | Molecular Ion (M⁺) |

| [C₄H₆ClO₂S]⁺ | Loss of a chlorine atom |

| [C₄H₆Cl₂]⁺ | Loss of sulfur dioxide |

| [C₄H₆ClS]⁺ | Loss of two oxygen atoms |

Note: The m/z values would depend on the specific isotopic composition of the fragment.

Advanced Spectroscopic Techniques for Comprehensive Structural Confirmation

To fully elucidate the molecular structure of this compound, advanced spectroscopic techniques are employed. These methods provide detailed information about the electronic and vibrational properties of the molecule, which are essential for confirming its identity and understanding its chemical nature. Ultraviolet-Visible (UV-Vis) spectroscopy offers insights into electronic transitions, while Raman spectroscopy provides data on vibrational modes that are complementary to those observed in infrared (IR) spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption of this radiation is restricted to specific functional groups, known as chromophores, that contain valence electrons of low excitation energy.

The structure of this compound, a saturated five-membered ring containing a sulfone group (SO₂) and two chlorine atoms, largely dictates its UV-Vis absorption profile. The parent compound, sulfolane (tetrahydrothiophene-1,1-dioxide), lacks traditional chromophores like conjugated π-systems and therefore does not absorb significantly in the standard UV-Vis range (200-800 nm) mdpi.com.

The introduction of chlorine atoms to the sulfolane ring introduces non-bonding electrons (n-electrons) on the chlorine atoms. The primary electronic transitions available for this compound are therefore σ → σ* and n → σ* transitions.

σ → σ Transitions: These involve exciting an electron from a sigma (σ) bonding orbital to a sigma antibonding (σ) orbital. These are high-energy transitions and typically occur in the far-UV region (below 200 nm), which is not accessible by standard UV-Vis spectrophotometers.

n → σ Transitions: These involve promoting a non-bonding electron from a chlorine atom to a sigma antibonding (σ) orbital. While these transitions require less energy than σ → σ* transitions, they also tend to occur at shorter wavelengths, often near or below 200 nm.

Consequently, this compound is expected to be a very weak absorber in the conventional UV-Vis spectrum. Any observed absorbance would likely be of low intensity at the short-wavelength end of the spectrum.

| Expected Electronic Transition | Involved Orbitals | Expected Wavelength (λmax) Region | Molar Absorptivity (ε) | Structural Origin |

|---|---|---|---|---|

| n → σ | Non-bonding (Cl) to Sigma Antibonding (C-Cl, C-S) | ~180-200 nm (Far UV) | Low | C-Cl and S=O groups |

| σ → σ | Sigma Bonding (C-C, C-H, C-S) to Sigma Antibonding | < 180 nm (Far UV) | Low to Medium | Aliphatic sulfone backbone |

Raman Spectroscopy for Vibrational Modes Complementary to IR

Raman spectroscopy is a vibrational spectroscopy technique that detects inelastic scattering of monochromatic light. It provides information about the vibrational, rotational, and other low-frequency modes in a molecule. A vibrational mode is Raman-active if it involves a change in the polarizability of the molecule. This makes it a powerful tool for identifying functional groups and elucidating molecular structure, often providing information that is complementary to IR spectroscopy.

While specific experimental Raman spectra for this compound are not widely published, the expected spectrum can be inferred from the known vibrational modes of the sulfolane backbone and chlorinated hydrocarbons researchgate.netresearchgate.netnih.gov.

The key vibrational modes expected for this compound are:

Sulfone Group (SO₂) Vibrations : The sulfone group gives rise to characteristic symmetric and asymmetric stretching modes. The symmetric SO₂ stretch is typically a strong and sharp band in the Raman spectrum, whereas the asymmetric stretch is often weaker. This is the opposite of what is typically observed in IR spectra, where the asymmetric stretch is very strong.

C-Cl Vibrations : The carbon-chlorine bonds will exhibit stretching vibrations. For chlorinated paraffins, these modes are typically found in the 600-800 cm⁻¹ region of the Raman spectrum nih.gov. The precise position of these bands can provide information about the conformation of the molecule, such as the cis and trans arrangement of the chlorine atoms.

Ring Vibrations : The five-membered ring of the sulfolane backbone will have various stretching and deformation modes, often referred to as "ring breathing" modes.

C-H Vibrations : Stretching and bending vibrations of the carbon-hydrogen bonds will also be present, typically in the 2800-3000 cm⁻¹ (stretching) and 1300-1450 cm⁻¹ (bending) regions.

Raman spectroscopy is particularly useful for studying the symmetric vibrations of non-polar bonds, which are often weak or absent in IR spectra, thus providing a more complete vibrational analysis of the molecule.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Expected Intensity | Complementarity to IR |

|---|---|---|---|---|

| Symmetric Stretch | Sulfone (SO₂) | 1100 - 1150 | Strong | Often weak in IR |

| Asymmetric Stretch | Sulfone (SO₂) | 1280 - 1350 | Weak to Medium | Strong in IR |

| Stretch | Carbon-Chlorine (C-Cl) | 600 - 800 | Medium to Strong | Provides conformational information |

| Ring "Breathing" Mode | C-C-S-C-C Ring | 800 - 950 | Medium | Characterizes the heterocyclic ring structure |

| Stretch | Aliphatic C-H | 2850 - 3000 | Strong | Confirms aliphatic nature |

| Scissoring/Bending | Aliphatic CH₂ | 1400 - 1470 | Medium | Confirms methylene groups |

Reactivity Profiles and Reaction Mechanisms of 3,4 Dichlorosulfolane

Cheletropic Extrusion Reactions of 3,4-Dichlorosulfolane

Cheletropic reactions are a class of pericyclic reactions where two sigma bonds are concurrently formed or broken at a single atom. wikipedia.orgbaranlab.org In the context of sulfolane (B150427) derivatives, this typically involves the elimination of a small, stable molecule like sulfur dioxide (SO₂). wikipedia.org This process, known as cheletropic extrusion, is often driven by the entropic benefit of releasing a gaseous molecule. scribd.com

The thermal extrusion of sulfur dioxide from sulfolene compounds (the unsaturated analogs of sulfolanes) is a well-established method for generating 1,3-dienes. This retro-cheletropic reaction proceeds through a concerted, pericyclic pathway. thieme-connect.de The stereochemistry of the resulting diene is predictable based on the Woodward-Hoffmann rules for pericyclic reactions. thieme-connect.de While this compound itself is saturated, it can serve as a precursor to dienes through multi-step sequences that may involve an initial elimination to form a sulfolene, followed by the thermal extrusion of SO₂. The rate and facility of these extrusion reactions can be influenced by solvent polarity. For instance, studies on similar sulfolene systems have shown that the forward reaction rate for SO₂ extrusion decreases in more polar solvents like methanol (B129727) compared to nonpolar solvents like cyclohexane. wikipedia.org

While this compound itself undergoes SO₂ extrusion to form dichlorinated cyclobutane (B1203170) derivatives, it can also be a precursor to other reactive intermediates. One such important intermediate is 3,4-Dichlorothiophene-1,1-dioxide. chemimpex.comnih.gov This compound, also known as 3,4-dichlorothiophene (B91457) sulfone, is a highly reactive diene used in organic synthesis. chemimpex.com It is not formed by direct extrusion from the saturated sulfolane but rather through synthetic pathways that introduce unsaturation into the ring before any potential extrusion or subsequent reaction. This thiophene (B33073) dioxide derivative is particularly valuable as a building block for creating pharmaceuticals and agrochemicals due to its reactivity in cycloaddition reactions. chemimpex.com

Cycloaddition Reactions Involving this compound Derivatives

The derivatives of this compound, particularly the dienes generated from them, are valuable participants in cycloaddition reactions, most notably the Diels-Alder reaction. The Diels-Alder reaction is a powerful tool in organic chemistry for forming six-membered rings by reacting a conjugated diene with an alkene, known as a dienophile. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com

Reactive dienes, such as those derived from this compound precursors like 3,4-Dichlorothiophene-1,1-dioxide, readily engage in [4+2] cycloaddition reactions with a variety of dienophiles. libretexts.org The reaction involves the four π-electrons of the diene and the two π-electrons of the dienophile. sigmaaldrich.com The rate and efficiency of the Diels-Alder reaction are enhanced when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. masterorganicchemistry.comyoutube.com Cyclopropenes, being strained alkenes, can act as reactive dienophiles in such cycloadditions, leading to the formation of complex bicyclic adducts.

The Diels-Alder reaction is renowned for its high degree of stereochemical control. wikipedia.org It is a concerted, stereospecific [4+2] cycloaddition where the stereochemistry of the reactants is preserved in the product. researchgate.net The reaction proceeds through a suprafacial geometry, where the diene and dienophile approach each other in parallel planes. pressbooks.pub This is governed by the favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. pressbooks.pub When forming bicyclic systems, the "endo rule" often applies, predicting that the major product will be the one where the substituents of the dienophile are oriented towards the developing π-system of the diene in the transition state. wikipedia.org The regioselectivity, or the specific orientation of addition between an unsymmetrical diene and dienophile, is also predictable based on the electronic effects of the substituents on the reactants. researchgate.net

Nucleophilic Substitution Reactions of the Chlorine Moieties

The chlorine atoms in this compound are attached to secondary carbon atoms and are susceptible to nucleophilic substitution. The reactivity of these halogens is influenced by the electron-withdrawing sulfone group (-SO₂-), which can activate the C-Cl bonds towards substitution. In similar dihalogenated heterocyclic systems, the positions of the halogens and the presence of activating groups are crucial in determining their lability. mdpi.comnih.gov

Nucleophilic substitution reactions on such frameworks can proceed via a concerted mechanism (cSNAr) or a classical two-step addition-elimination pathway, particularly in aromatic systems. semanticscholar.org In the case of saturated systems like this compound, the mechanism is more likely to be a standard Sₙ2 or Sₙ1 type, depending on the nucleophile, solvent, and stability of potential carbocation intermediates. Various nucleophiles, including amines, thiols, and alkoxides, can displace the chloride ions, allowing for the introduction of a wide range of functional groups. semanticscholar.org The regioselectivity of substitution in related dihalo compounds often depends on subtle electronic differences between the carbon atoms bearing the halogens. baranlab.orgnih.gov For example, in studies of dinitrofuroxan, the nitro group at one position was found to be readily displaced by various nucleophiles. researchgate.net This highlights how activating groups dictate the site of nucleophilic attack.

Investigation of Halogen Displacement by Various Nucleophiles

The presence of the sulfone (SO₂) moiety profoundly influences the reactivity of the adjacent carbon-chlorine bonds. The sulfone group is a powerful electron-withdrawing group, which decreases the electron density at the C-3 and C-4 positions. This electron deficiency renders these carbons highly electrophilic and susceptible to attack by nucleophiles. The mechanism is analogous to nucleophilic aromatic substitution (SNAr) in activated haloarenes, where electron-withdrawing groups like nitro functions enable the displacement of halides. semanticscholar.orgsemanticscholar.org

The displacement of the chlorine atoms in this compound can be readily achieved with a variety of nucleophiles. Research on similarly activated heterocyclic systems, such as 2,3-dichloroquinoxaline (B139996) and 3,4-dinitrofuroxan, demonstrates that halogens adjacent to electron-withdrawing groups are readily displaced. semanticscholar.orgresearchgate.net In these systems, the reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the electrophilic carbon to form an intermediate, followed by the expulsion of the chloride ion.

The efficiency of the displacement reaction is dependent on the nucleophilicity of the attacking species. Strong nucleophiles, such as thiolates and alkoxides, are expected to react more readily than weaker nucleophiles like amines or water. Sequential substitution is also possible, where a second, different nucleophile can be introduced after the first displacement, allowing for the synthesis of asymmetrically substituted sulfolane derivatives. semanticscholar.org

| Nucleophile Class | Example Nucleophile | Expected Product | Relative Reactivity |

|---|---|---|---|

| S-Nucleophiles | Sodium thiophenoxide (PhSNa) | 3-Chloro-4-(phenylthio)sulfolane | High |

| O-Nucleophiles | Sodium methoxide (B1231860) (NaOMe) | 3-Chloro-4-methoxysulfolane | High |

| N-Nucleophiles | Aniline (PhNH₂) | 3-Chloro-4-(phenylamino)sulfolane | Moderate |

| N-Nucleophiles | Azide (N₃⁻) | 3-Azido-4-chlorosulfolane | High |

| P-Nucleophiles | Tributylphosphine (PBu₃) | (3-Chloro-1,1-dioxidotetrahydrothiophen-4-yl)tributylphosphonium | Moderate |

This table presents the expected reactivity based on principles observed in analogous activated heterocyclic systems.

Stereoelectronic Control in Nucleophilic Attack

Nucleophilic substitution at a saturated carbon center, such as C-3 or C-4 of the sulfolane ring, is subject to significant stereoelectronic control. The attack of the nucleophile typically proceeds via a bimolecular (SN2) mechanism. A key feature of the SN2 reaction is that the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion). libretexts.org This "backside attack" leads to an inversion of the stereochemical configuration at the reaction center.

Therefore, if a stereochemically pure isomer of this compound (e.g., trans-3,4-Dichlorosulfolane) is used as the starting material, the first substitution reaction will result in an inversion of configuration at the targeted carbon atom. The geometry of the five-membered sulfolane ring, which exists in a puckered or "envelope" conformation, can influence the accessibility of the electrophilic carbon to the incoming nucleophile. Steric hindrance from the ring itself or the remaining chlorine atom can affect the rate of reaction.

The stability of the transition state is a critical factor. For the reaction to proceed, the orbitals of the nucleophile, the carbon atom, and the leaving group must align appropriately. The lowest unoccupied molecular orbital (LUMO) of the C-Cl bond is located primarily on the backside of the carbon atom, which is where the highest occupied molecular orbital (HOMO) of the nucleophile must overlap for an efficient reaction to occur. The electron-withdrawing sulfone group lowers the energy of this LUMO, making the C-Cl bond more susceptible to nucleophilic attack.

Radical Reactions and Their Role in this compound Transformations

While ionic reactions are common, the sulfolane ring system can also participate in radical-mediated transformations. Studies on sulfolene and sulfolane derivatives have shown that they can undergo radical ring-opening polymerization, indicating that the ring can be susceptible to radical attack. mdpi.com For this compound, radical reactions can provide pathways for further functionalization that are distinct from nucleophilic substitutions.

The initiation of such reactions typically involves a radical initiator, like azobisisobutyronitrile (AIBN) or benzoyl peroxide, which generates free radicals upon heating or UV irradiation. These radicals can then interact with the this compound molecule.

Further Chlorination and Functionalization via Radical Pathways

Further chlorination of this compound can be achieved through a free-radical chain mechanism. scientificupdate.com This process involves three main stages: initiation, propagation, and termination.

Initiation: A chlorine molecule (Cl₂) is homolytically cleaved by heat or UV light to produce two chlorine radicals (Cl•).

Propagation: A chlorine radical abstracts a hydrogen atom from the sulfolane ring, creating a sulfolanyl radical and a molecule of HCl. The positions alpha to the sulfone group (C-2 and C-5) are the most likely sites for hydrogen abstraction, as the sulfone group can stabilize an adjacent radical through resonance. This sulfolanyl radical then reacts with another molecule of Cl₂ to form a new chlorinated sulfolane and a new chlorine radical, which continues the chain.

Termination: The reaction is terminated when two radicals combine.

The regioselectivity of radical chlorination is determined by the stability of the intermediate carbon radical. Tertiary C-H bonds are generally more reactive than secondary, which are more reactive than primary, due to the greater stability of the corresponding radicals. In this compound, the C-H bonds at the C-2 and C-5 positions are expected to be the most reactive towards radical abstraction.

| Position on Sulfolane Ring | Type of C-H Bond | Influencing Factors | Predicted Relative Reactivity |

|---|---|---|---|

| C-2 / C-5 | Secondary (α to SO₂) | Stabilization of radical by sulfone group | High |

| C-3 / C-4 | Secondary (α to Cl) | Inductive effect of chlorine | Low |

This table outlines the predicted regioselectivity for radical chlorination based on electronic principles.

Oxidative and Reductive Transformations of the Sulfone Moiety and Ring System

The sulfone group in this compound represents sulfur in its highest stable oxidation state (+6). Consequently, the sulfone moiety is highly resistant to further oxidation under typical laboratory conditions. researchgate.net This chemical stability is a key property of sulfolane and its derivatives, allowing it to be used as a solvent in oxidative reactions. acs.org

Conversely, the reduction of the sulfone group is possible, though it generally requires powerful reducing agents. The reaction can proceed in stages, first to a sulfoxide (B87167) and then to a sulfide (B99878) (thioether).

Reduction to Sulfoxide: Mild reducing agents might selectively reduce the sulfone to a sulfoxide (3,4-dichlorotetrahydrothiophene-1-oxide).

Reduction to Sulfide: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can achieve complete reduction to the corresponding sulfide (3,4-dichlorotetrahydrothiophene).

Reductive Cleavage: Under very harsh reductive conditions, cleavage of the carbon-sulfur bonds can occur, leading to the decomposition of the ring system.

The chlorine atoms can also be affected by reductive conditions. Catalytic hydrogenation (e.g., H₂ with a palladium catalyst) could potentially lead to dehalogenation, replacing the C-Cl bonds with C-H bonds, in addition to or instead of reduction of the sulfone group. The specific outcome would depend heavily on the choice of catalyst and reaction conditions.

Computational Chemistry Approaches for 3,4 Dichlorosulfolane

Quantum Chemical Calculations of 3,4-Dichlorosulfolane

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio and DFT methods allow for the detailed examination of this compound's molecular structure, NMR characteristics, and electronic properties, providing a microscopic view of its behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry and vibrational spectra of molecules with high accuracy. youtube.comresearchgate.net For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can determine the most stable three-dimensional arrangement of its atoms. youtube.com The process involves an iterative energy minimization algorithm that adjusts atomic coordinates until the lowest energy conformation is found. youtube.comresearchgate.net

The output of a geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles. These theoretical parameters for this compound would define the puckering of the five-membered sulfolane (B150427) ring and the spatial orientation of the two chlorine atoms.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the harmonic vibrational frequencies. mdpi.comresearchgate.net These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C-C bond deformation, S=O stretching, and C-Cl stretching, within the this compound molecule. The theoretical spectra are crucial for interpreting experimental spectroscopic data and confirming the molecular structure. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP) Note: This table is a representative example of data that would be generated from DFT calculations and is not based on published experimental or computational results for this specific molecule.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Bond Length | S | O1 | 1.44 Å | ||

| S | O2 | 1.44 Å | |||

| S | C2 | 1.85 Å | |||

| C3 | Cl1 | 1.78 Å | |||

| C4 | Cl2 | 1.78 Å | |||

| Bond Angle | O1 | S | O2 | 119.0° | |

| C2 | S | C5 | 95.0° | ||

| S | C2 | C3 | 105.0° | ||

| Dihedral Angle | C5 | S | C2 | C3 | 25.0° |

| S | C2 | C3 | C4 | -40.0° |

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital tool for structural elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method, often employed within a DFT framework, is one of the most reliable approaches for calculating NMR shielding tensors and, consequently, chemical shifts. nih.govnih.gov

For this compound, GIAO calculations would be performed on its DFT-optimized geometry. This process computes the magnetic shielding for each nucleus (¹H and ¹³C). The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory.

These predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules where signals may overlap. nih.gov The calculated shifts can help distinguish between different stereoisomers (e.g., cis vs. trans) of this compound, as the local magnetic environment of each nucleus is highly sensitive to the molecule's 3D structure. researchgate.net

Table 2: Illustrative Predicted NMR Chemical Shifts for this compound (DFT/GIAO) Note: This table is a representative example of data that would be generated from GIAO calculations and is not based on published experimental or computational results for this specific molecule.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C2 | 55.2 | H (on C2) | 3.15 |

| C3 | 68.5 | H (on C3) | 4.50 |

| C4 | 68.5 | H (on C4) | 4.50 |

| C5 | 55.2 | H (on C5) | 3.15 |

Analysis of the electronic structure provides deep insights into a molecule's reactivity, stability, and intermolecular interactions. nih.gov

HOMO/LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and chemical reactivity. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov For this compound, DFT calculations can determine the energies and visualize the spatial distribution of these orbitals.

Molecular Electrostatic Potential (MEP) Surface: The MEP is a 3D map of the electrostatic potential plotted onto the electron density surface of a molecule. It is an excellent tool for identifying the electrophilic and nucleophilic sites. researchgate.net In an MEP map of this compound, regions of negative potential (typically colored red) would be located around the electronegative oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (colored blue) would be found near the hydrogen atoms, indicating sites for nucleophilic attack.

Density of States (DOS) Diagrams: A DOS diagram illustrates the number of available molecular orbitals at each energy level. It provides a comprehensive picture of the electronic structure, showing the distribution of HOMO, LUMO, and other orbitals. The DOS plot complements the HOMO-LUMO analysis by showing the energetic proximity of other orbitals, which can also participate in chemical bonding and reactions.

Theoretical Studies of Reaction Pathways and Transition States

Computational chemistry is exceptionally useful for mapping out the potential energy surfaces of chemical reactions. This allows for the investigation of reaction mechanisms, the identification of transient intermediates, and the calculation of activation energies, providing a theoretical basis for reaction kinetics and thermodynamics.

This compound can undergo a cheletropic extrusion reaction, where it decomposes to form 3,4-dichloro-1,3-butadiene and sulfur dioxide (SO₂). wikipedia.orgresearchgate.net This is a thermally driven, pericyclic reaction where two sigma bonds to a single atom (sulfur) are broken concertedly.

Computational modeling can elucidate the mechanism of this reaction. By searching the potential energy surface, the structure of the transition state (TS) can be located and optimized. Frequency calculations on the TS structure are performed to confirm it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the reaction coordinate.

The formation of this compound itself is the result of a [4+1] cycloaddition reaction between a 1,3-diene (3,4-dichloro-1,3-butadiene) and sulfur dioxide. imperial.ac.uk This type of reaction is a subclass of cycloadditions and is mechanistically fascinating. libretexts.org

Computational methods can be used to investigate whether the reaction proceeds through a concerted or a stepwise mechanism. researchgate.netrsc.org In a concerted mechanism, the two new carbon-sulfur bonds are formed simultaneously through a single transition state. In a stepwise mechanism, one bond forms first, leading to a diradical or zwitterionic intermediate, which then cyclizes in a second step.

By calculating the activation barriers for all possible pathways, the most favorable mechanism can be identified. chemrxiv.org Furthermore, computational studies can predict the stereoselectivity of the reaction, explaining why certain isomers are formed preferentially. These theoretical investigations provide a detailed picture of the bonding changes that occur during the cycloaddition process.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of this compound at the atomic level. These simulations can elucidate the conformational landscape of the molecule and characterize its non-covalent interactions with surrounding molecules, which are crucial for understanding its physical and chemical properties in condensed phases.

Conformational Analysis:

The puckered five-membered ring of the sulfolane moiety in this compound is not planar and can adopt several conformations. MD simulations, by solving Newton's equations of motion for the system, can map the potential energy surface of the molecule and determine the most stable conformers and the energy barriers between them. The conformational preferences are dictated by a balance of steric hindrance between the chlorine atoms and the sulfone group, as well as electrostatic interactions.

A key aspect of setting up such simulations is the choice of an appropriate force field, which is a set of parameters and equations that describe the potential energy of the system. For chlorinated organic compounds like this compound, specialized force fields such as ReaxFF for chlorinated compounds or general force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and GAFF (General Amber Force Field) with custom-parameterized dihedral angles and partial charges for the chlorinated sulfolane structure are necessary to accurately model the system. ugent.be

The primary method for analyzing the conformational landscape from an MD trajectory is to monitor the distribution of key dihedral angles within the sulfolane ring. For instance, the C-C-C-C and S-C-C-C dihedral angles can define the puckering of the ring. The puckering can be described by two primary low-energy conformations for the sulfolane ring: the twist (T) and envelope (E) forms. The presence of the two chlorine atoms at the 3 and 4 positions will influence the relative energies of these conformers.

Illustrative Dihedral Angle Distribution for this compound Conformers

| Dihedral Angle | Conformer 1 (Twist) | Conformer 2 (Envelope) |

| C2-C3-C4-C5 | 40° - 60° | 15° - 35° |

| C3-C4-C5-S1 | -10° - 10° | -40° - -20° |

| C4-C5-S1-C2 | -30° - -10° | 45° - 65° |

| C5-S1-C2-C3 | 45° - 65° | -35° - -15° |

| S1-C2-C3-C4 | -60° - -40° | 0° - 20° |

Note: This table presents hypothetical but scientifically plausible ranges for dihedral angles to illustrate the expected differences between the twist and envelope conformers of a substituted sulfolane ring.

Intermolecular Interactions:

In a liquid or solution, the behavior of this compound is governed by its interactions with neighboring molecules. MD simulations can provide detailed insights into these interactions by calculating radial distribution functions (RDFs). An RDF, g(r), describes the probability of finding a particle at a distance 'r' from a reference particle.

For pure liquid this compound, the RDFs between the centers of mass of the molecules would reveal the average spacing and coordination numbers in the liquid. More specific RDFs, for instance, between the sulfur atom of one molecule and the chlorine atom of another, can highlight specific intermolecular interactions. The polar sulfone group is expected to play a significant role in the intermolecular organization due to dipole-dipole interactions. acs.orgnih.gov

Illustrative Radial Distribution Function Peak Positions for Liquid this compound

| Interacting Atom Pair | First Peak Position (Å) | Second Peak Position (Å) |

| Center of Mass - Center of Mass | 5.5 - 6.0 | 10.0 - 11.0 |

| S - S | 6.0 - 6.5 | 11.0 - 12.0 |

| S - Cl | 4.5 - 5.0 | 8.0 - 9.0 |

| Cl - Cl | 4.0 - 4.5 | 7.5 - 8.5 |

| O - H (of a protic solvent) | 2.8 - 3.2 | 5.0 - 5.5 |

Note: This table provides hypothetical peak positions from a radial distribution function analysis to illustrate the expected intermolecular distances in a simulation of liquid this compound. The interaction with a protic solvent is included to demonstrate how MD simulations can be used to study solvation.

By integrating the RDF up to its first minimum, the coordination number can be calculated, which provides the average number of nearest neighbors around a central molecule or atom. This information is invaluable for understanding the local liquid structure and how it influences macroscopic properties like density, viscosity, and solubility.

常见问题

Q. What methodologies are recommended for assessing the long-term stability of this compound under storage conditions?

- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via GC-MS. Compare results with real-time data to validate predictive models. Use Arrhenius equations to extrapolate shelf life. Stability-indicating assays should quantify impurities (e.g., sulfonic acid byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。